molecular formula C15H21NO4 B152178 (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid CAS No. 65635-85-0

(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

Cat. No. B152178
CAS RN: 65635-85-0
M. Wt: 279.33 g/mol
InChI Key: TVXSGOBGRXNJLM-CYBMUJFWSA-N
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Description

“®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid” is a compound with the molecular weight of 265.31 . Its IUPAC name is (2R)-2-({[(benzyloxy)carbonyl]amino}methyl)-3-methylbutanoic acid .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which is an efficient reagent for esterification of amino acids of all classes . This method offers convenience, mild conditions, and good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction could be a potential chemical reaction involving this compound . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 6 . The topological polar surface area is 66.8 Ų .

Scientific Research Applications

Pharmaceutical Synthesis

Cbz-N-methyl-D-leucine is widely used in the synthesis of pharmaceutical compounds. Its role as a protective group for amines allows for the selective formation of amide bonds, which are fundamental in creating peptide linkages. This compound is particularly useful in the synthesis of complex molecules where selective deprotection is required .

Peptide Chemistry

In peptide chemistry, Cbz-N-methyl-D-leucine serves as an essential building block. It is employed in solid-phase peptide synthesis (SPPS) to protect the amino group during the coupling of amino acids, preventing unwanted side reactions and ensuring the correct sequence is formed .

Enzyme Inhibition Studies

Researchers utilize Cbz-N-methyl-D-leucine in enzyme inhibition studies to understand the mechanism of action of various enzymes. By incorporating this compound into substrates or inhibitors, scientists can study the interaction with specific enzymes, aiding in the development of new drugs .

Material Science

In material science, Cbz-N-methyl-D-leucine can be used to modify the surface properties of materials. Its incorporation into polymers can enhance biocompatibility, making it valuable for medical device manufacturing .

Bioconjugation

Cbz-N-methyl-D-leucine is instrumental in bioconjugation techniques. It allows for the attachment of biomolecules to surfaces or other molecules, which is crucial in the development of biosensors and diagnostic assays .

Advanced Oxidation Processes

The compound’s stability under oxidative conditions makes it a candidate for studying advanced oxidation processes. It can serve as a model compound to understand the degradation pathways of pharmaceuticals in wastewater treatment .

Reference Standards for Testing

In analytical chemistry, Cbz-N-methyl-D-leucine is used as a reference standard. Its well-defined properties allow for the calibration of instruments and validation of analytical methods in pharmaceutical testing .

Transcription Factor Research

Cbz-N-methyl-D-leucine’s structure is similar to naturally occurring amino acids that play a role in the regulation of transcription factors. This similarity can be exploited to study the molecular mechanisms of transcription factors in secondary metabolism, which has implications for plant breeding and the production of beneficial secondary metabolites .

Future Directions

Amino acid methyl esters, such as “®-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid”, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . Therefore, the future directions of this compound could involve its use in these areas.

properties

IUPAC Name

(2R)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXSGOBGRXNJLM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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